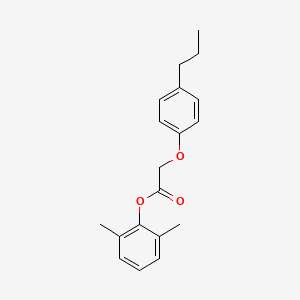

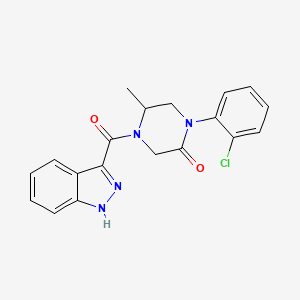

2,6-dimethylphenyl (4-propylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to 2,6-dimethylphenyl derivatives has been explored through various methodologies. One approach involves the oxidation of p-methyl substituted phenols, such as 2,4,6-trimethylphenol, using a copper(II) chloride-acetoxime catalyst in the presence of molecular oxygen at ambient temperature, achieving good yields (Shimizu et al., 1991). This method highlights the feasibility of synthesizing complex phenolic structures through oxidative pathways.

Molecular Structure Analysis

The molecular structure of dimethylphenol derivatives and their interactions, such as the formation of phenoxonium cations in copper-catalyzed oxidative phenol coupling reactions, has been studied using ab initio unrestricted Hartree−Fock calculations. These studies provide insights into the electronic structure and charge distribution within these molecules, indicating the para carbon of the phenol in the singlet state as a susceptible site for nucleophilic aromatic substitution (Baesjou et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving dimethylphenol derivatives often result in complex transformations. For instance, the chlorination of 2-t-butyl-4,6-dimethylphenol yields chloromethylene compounds and trichloro ketones, revealing the reactive nature of the methyl groups on the phenol ring (Hartshorn et al., 1986). These reactions underscore the compound's versatile reactivity profile, which can be tailored for specific synthetic applications.

Physical Properties Analysis

Investigations into the physical properties of dimethylphenol derivatives, including their phase behavior and molecular interactions, are crucial for understanding their behavior in various conditions. The synthesis and polymerization studies of dimethylphenol derivatives, such as in the phase transfer catalyzed polymerization, reveal insights into the molecular weight control and structural characteristics of the resulting polymers (Percec & Wang, 1991).

Chemical Properties Analysis

The chemical properties of dimethylphenol derivatives, such as their radical scavenging activities, have been explored to assess their potential as antioxidants. For example, the enzymatic modification of 2,6-dimethoxyphenol leads to the synthesis of dimers with significantly higher antioxidant capacity, demonstrating the compound's utility in bioactive applications (Adelakun et al., 2012).

Safety and Hazards

properties

IUPAC Name |

(2,6-dimethylphenyl) 2-(4-propylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-4-6-16-9-11-17(12-10-16)21-13-18(20)22-19-14(2)7-5-8-15(19)3/h5,7-12H,4,6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSJYZXFYVFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)OC2=C(C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl (4-propylphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)